

# Clobromazolam (Phenazolam): A Technical Guide to its Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Clobromazolam, also known by its synonym **Phenazolam**, is a designer benzodiazepine of the thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the new psychoactive substances (NPS) market. As a research chemical, a comprehensive understanding of its chemical properties is crucial for forensic identification, toxicological analysis, and for guiding future drug development and harm reduction strategies. This technical guide provides an in-depth overview of the core chemical properties of Clobromazolam, including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways, presented with detailed experimental methodologies and visual representations.

#### **Physicochemical Properties**

Clobromazolam is a crystalline solid with a molecular formula of C<sub>17</sub>H<sub>12</sub>BrClN<sub>4</sub> and a molecular weight of 387.7 g/mol .[1][2] Its chemical structure features a triazole ring fused to a benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine substitution on the phenyl ring.[1][2] While specific experimental values for melting and boiling points are currently undetermined, its solubility has been characterized in various organic solvents.[3][4]



Property	Value	Source
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine	[7][8]
Synonyms	Phenazolam, DM-II-90, BRN 4550445	[1][2][8]
CAS Number	87213-50-1	[3][4][8]
Molecular Formula	C17H12BrClN4	[1][2][4]
Molecular Weight	387.7 g/mol	[1][2]
Appearance	Crystalline solid	[4]
Melting Point	Undetermined	[3]
Boiling Point	Undetermined	[3]
рКа	Not available	
Solubility	DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[4]

## **Spectral Analysis**

The structural elucidation and identification of Clobromazolam are dependent on various spectroscopic techniques. Below are the available spectral data and representative experimental protocols for their acquisition.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Clobromazolam exhibits a maximum absorption wavelength (λmax) at 224 nm.[4][9]

Experimental Protocol: UV-Vis Spectroscopy

• Instrumentation: A double-beam UV-Vis spectrophotometer.



- Sample Preparation: A dilute solution of Clobromazolam is prepared in a suitable solvent, such as ethanol or methanol, to an approximate concentration of 10 μg/mL.
- Analysis: The spectrophotometer is blanked using the same solvent. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.
- Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

#### Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are available in spectral databases such as PubChem.[10] These techniques provide information about the functional groups present in the molecule.

Experimental Protocol: ATR-IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: A small amount of the solid Clobromazolam sample is placed directly onto the ATR crystal.
- Analysis: The spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.
- Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and C-halogen bonds.

Experimental Protocol: FT-Raman Spectroscopy

- Instrumentation: A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).
- Sample Preparation: The solid Clobromazolam sample is placed in a suitable holder, such as a glass capillary tube or an aluminum well plate.



- Analysis: The sample is irradiated with the laser, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a Raman shift range of 3500-100 cm<sup>-1</sup>.
- Data Interpretation: The Raman spectrum is analyzed for characteristic vibrational modes,
  complementing the information obtained from IR spectroscopy.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While detailed peak lists for Clobromazolam are not readily available in the public domain, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are standard methods for the structural confirmation of designer benzodiazepines.[11]

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of Clobromazolam is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Analysis: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
- Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the <sup>1</sup>H NMR spectrum, along with the chemical shifts in the <sup>13</sup>C NMR spectrum, are used to elucidate and confirm the molecular structure.

#### **Mass Spectrometry (MS)**

Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for its analysis.[8][12][13] The exact mass of the protonated molecule ([M+H]+) is a key identifier.[8]

Experimental Protocol: GC-MS Analysis



- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Sample Preparation: The sample can be dissolved in a suitable organic solvent. For biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.
- GC Conditions:
  - o Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  - Injector Temperature: 280 °C.
  - Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.
  - Carrier Gas: Helium.
- MS Conditions:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-550.
- Data Interpretation: The retention time and the mass spectrum of the analyte are compared with a reference standard. The fragmentation pattern in the EI mass spectrum provides structural information.

Experimental Protocol: LC-QTOF-MS Analysis[13]

- Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
  - Column: A reverse-phase C18 column.



- Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
- Flow Rate: 0.3-0.5 mL/min.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Mode: Full scan and product ion scan (MS/MS).
  - Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation in MS/MS mode.
- Data Interpretation: The retention time and the accurate mass of the protonated molecule are used for identification. The MS/MS spectrum provides fragmentation information for structural confirmation.

### **Synthesis**

A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the synthesis of structurally related triazolobenzodiazepines generally involves a multi-step process.[3][5][6] A plausible synthetic route for Clobromazolam would likely start from a substituted 2-aminobenzophenone precursor.

General Synthetic Workflow for Triazolobenzodiazepines

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